N,N-dimethyl-2-(methylamino)acetamide

Catalog No.
S714161
CAS No.
1857-20-1
M.F
C5H12N2O
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-dimethyl-2-(methylamino)acetamide

CAS Number

1857-20-1

Product Name

N,N-dimethyl-2-(methylamino)acetamide

IUPAC Name

N,N-dimethyl-2-(methylamino)acetamide

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C5H12N2O/c1-6-4-5(8)7(2)3/h6H,4H2,1-3H3

InChI Key

CAGXPPQTXUCBOY-UHFFFAOYSA-N

SMILES

CNCC(=O)N(C)C

Synonyms

N,N-dimethyl-2-(methylamino)acetamide;1857-20-1;N-ME-GLY-NME2;N,N,N~2~-trimethylglycinamide;sarcosinedimethylamide;ACMC-209en2;AC1M14XC;N,N,N2-trimethylglycinamide;N-Methyl-glycinedimethylamide;SCHEMBL729136;AC1Q411M;N1,N1,N2-trimethylglycinamide;CTK6I5106;CAGXPPQTXUCBOY-UHFFFAOYSA-N;MolPort-002-467-595;BB_SC-3467;HMS1789I01;N,N-dimethyl-2-methylaminoacetamide;ZINC2572092;methylamino-aceticaciddimethylamide;ANW-23244;BBL028162;STK801399;AKOS000200923;MCULE-6934800093

Canonical SMILES

CNCC(=O)N(C)C

N,N-dimethyl-2-(methylamino)acetamide is an organic compound with the molecular formula C₅H₁₂N₂O. It features a central amide group, which is characterized by the presence of a carbonyl (C=O) bonded to a nitrogen atom (N). This compound is notable for its two dimethyl groups attached to the nitrogen and a methylamino group on the carbon adjacent to the carbonyl. These structural features contribute to its solubility and reactivity, making it a versatile compound in various chemical processes. It is classified as a dipolar aprotic solvent, which means it can dissolve a wide range of substances and is miscible with water and many organic solvents .

The specific mechanism of action of N,N-Dimethyl-2-(methylamino)acetamide remains unclear. However, its potential interaction with biomolecules might involve hydrogen bonding between the amide group and complementary functional groups on proteins or other biomolecules []. Further research is needed to elucidate its precise role in biological systems.

Involving organic substrates.
  • Pharmaceutical Industry: It serves as an excipient in drug formulations, facilitating the delivery of active pharmaceutical ingredients.
  • Polymer Production: It is utilized in the production of fibers and plastics, particularly those requiring high-polar solvents .
  • N,N-dimethyl-2-(methylamino)acetamide can be synthesized through several methods:

    • Reaction of Dimethylacetamide with Methylamine: This method involves mixing dimethylacetamide with methylamine under controlled conditions.
    • Use of Acetic Anhydride: Similar to its synthesis, dimethylacetamide can be produced by reacting dimethylamine with acetic anhydride or acetic acid at elevated temperatures .
    • Dehydration of Dimethylamine and Acetic Acid: This method produces the compound through dehydration and is often used in industrial settings for higher yields .

    Research into the interactions of N,N-dimethyl-2-(methylamino)acetamide with other biomolecules is limited but indicates potential hydrogen bonding capabilities that could affect protein structure and function. Further studies are needed to explore its interactions with various biological systems and its implications for drug design and efficacy .

    Several compounds share structural similarities with N,N-dimethyl-2-(methylamino)acetamide. Here are some notable examples:

    Compound NameMolecular FormulaUnique Features
    N,N-DimethylacetamideC₄H₉NOCommon solvent in organic chemistry; similar reactivity but one less methyl group.
    N-MethylacetamideC₃H₇NOLacks the second dimethyl group; used in similar applications but less polar.
    DimethylformamideC₃H₇NOStronger dipolar aprotic solvent; used widely in synthetic chemistry.
    N,N-DiethylacetamideC₅H₁₃NOSimilar structure with ethyl groups; offers different solubility properties.

    N,N-dimethyl-2-(methylamino)acetamide's unique combination of functional groups allows for specific interactions and applications that may not be present in these similar compounds, highlighting its versatility as both a solvent and a reagent in chemical synthesis .

    XLogP3

    -0.7

    GHS Hazard Statements

    The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
    H227 (100%): Combustible liquid [Warning Flammable liquids];
    H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation]

    Pictograms

    Irritant

    Corrosive;Irritant

    Wikipedia

    N,N-dimethyl-2-(methylamino)acetamide

    Dates

    Modify: 2023-08-15

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